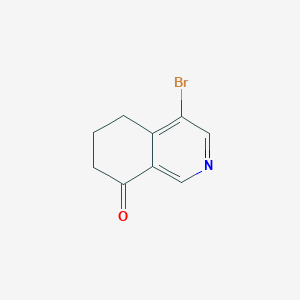

4-Bromo-6,7-dihydroisoquinolin-8(5H)-one

描述

Significance of Dihydroisoquinolinone Scaffolds in Advanced Organic Synthesis and Medicinal Chemistry

Role as Pivotal Synthons for Complex Molecular Architectures

In organic synthesis, dihydroisoquinolinone scaffolds are highly valued as pivotal synthons—key building blocks used to construct more complex molecules. kthmcollege.ac.in Their rigid bicyclic structure provides a reliable foundation for elaborating molecular frameworks in three dimensions. Synthetic chemists have developed numerous innovative methodologies for the construction of this scaffold, including metal-catalyzed reactions, multicomponent reactions, and domino protocols. kthmcollege.ac.in The fusion of two privileged frameworks, such as in pyrrolo[2,1-a]isoquinolines, often begins with an isoquinoline-based starting material, highlighting its role in diversity-oriented synthesis strategies. rsc.org This versatility allows for the assembly of a wide array of architecturally intriguing molecules, including those that mimic natural products. rsc.orgrsc.org

Strategic Importance in Chemical Space Exploration for Drug Discovery

The dihydroisoquinolinone core is of immense strategic importance in medicinal chemistry for exploring chemical space in drug discovery. nih.govrsc.org Molecules containing this scaffold have demonstrated a broad spectrum of pharmacological activities. nih.govnbinno.com This structural motif acts as an essential template for the design of new therapeutic agents, and its derivatives have been investigated for various medicinal applications. rsc.orgnih.gov The adaptability of the isoquinoline (B145761) ring system allows for substitutions at multiple positions, enabling chemists to fine-tune the molecule's biological activity and pharmacokinetic properties. nbinno.com

Table 2: Reported Biological Activities of Dihydroisoquinolinone Derivatives

| Biological Activity | Reference |

|---|---|

| Anticancer / Antitumor | rsc.orgnih.gov |

| Antimicrobial | rsc.org |

| Antiviral | rsc.org |

| Antifungal | rsc.org |

| Anti-inflammatory | nih.gov |

| Antidepressant | nih.gov |

Contextualization of Brominated Heterocycles in Contemporary Synthetic Methodologies

Brominated heterocycles are indispensable tools in modern organic synthesis. acs.org The presence of a bromine atom on a heterocyclic ring, as seen in 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one, provides a reactive handle for a multitude of chemical transformations. researchgate.net Bromination is a fundamental reaction that installs a versatile functional group, which can subsequently be used in carbon-carbon and carbon-heteroatom bond-forming reactions. acs.org

The bromo-substituent is an excellent leaving group in nucleophilic substitution reactions and is a key participant in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. nih.gov These reactions allow for the straightforward introduction of alkyl, aryl, and alkynyl groups, among others, enabling the synthesis of diverse molecular libraries from a single brominated precursor. researchgate.net Furthermore, the halogen-magnesium exchange reaction can convert bromo-heterocycles into functionalized Grignard reagents, which can then react with a wide range of electrophiles to create new polyfunctional molecules. acs.org In some synthetic strategies, a 4-bromo substituent on a dihydroisoquinoline intermediate can also serve as a temporary protecting group to direct cyclization reactions to the desired position before being removed in a later step. mdpi.com

Overview of Advanced Research Trajectories Pertaining to this compound

Advanced research involving this compound focuses on its application as a specialized intermediate for the synthesis of complex, high-value molecules. Its utility stems from the combination of the biologically relevant dihydroisoquinolinone core and the synthetically versatile bromine atom.

A documented synthetic route to this compound involves the hydrolysis and decarboxylation of methyl 4-bromo-8-oxo-5,6,7,8-tetrahydroisoquinoline-7-carboxylate under acidic conditions. chemicalbook.com This preparation makes the compound accessible as a starting material for further chemical elaboration.

Current and future research trajectories are likely centered on leveraging the reactivity of the C4-bromo position. This includes its use in palladium-catalyzed cross-coupling reactions to introduce novel substituents, thereby expanding the chemical diversity of the dihydroisoquinolinone scaffold. Such modifications are crucial in structure-activity relationship (SAR) studies for developing new drug candidates. The compound serves as a key building block for creating libraries of derivatives that can be screened for various biological activities, building upon the known pharmacological potential of the core structure. The strategic position of the bromine atom allows for late-stage functionalization, a powerful strategy in medicinal chemistry for efficiently generating analogs of a lead compound.

Structure

3D Structure

属性

IUPAC Name |

4-bromo-6,7-dihydro-5H-isoquinolin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-8-5-11-4-7-6(8)2-1-3-9(7)12/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FACZUAXPWHUPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=NC=C2C(=O)C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101275055 | |

| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1428651-86-8 | |

| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1428651-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6,7-dihydro-8(5H)-isoquinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101275055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Sophisticated Synthetic Methodologies for 4 Bromo 6,7 Dihydroisoquinolin 8 5h One and Analogues

Strategic Approaches for Dihydroisoquinolinone Core Construction

The assembly of the fundamental dihydroisoquinolinone skeleton is a key challenge that has been addressed through numerous innovative synthetic methodologies. researchgate.net These methods include well-established classical reactions that form the bedrock of heterocyclic chemistry, as well as more contemporary strategies like multicomponent and dearomatization reactions that offer novel pathways to these important structures. nih.govresearchgate.net

Traditional methods for isoquinoline (B145761) synthesis have long been the cornerstone for creating this class of heterocycles. While many of these reactions produce fully aromatic isoquinolines or tetrahydroisoquinolines, they are foundational for accessing the dihydroisoquinolinone core, often requiring subsequent oxidation or reduction steps. Key among these are the Bischler–Napieralski, Pictet–Spengler, and Pomeranz–Fritsch reactions. nih.gov

The Bischler-Napieralski reaction is a powerful and widely used method for synthesizing 3,4-dihydroisoquinolines. organicreactions.orgnrochemistry.com The reaction involves the intramolecular electrophilic aromatic substitution of β-arylethylamides, which are typically derived from β-phenylethylamines, under acidic and dehydrating conditions. wikipedia.orgslideshare.net The cyclization is promoted by a condensing agent, leading to the formation of the dihydroisoquinoline ring system. nrochemistry.comorganic-chemistry.org

The mechanism is believed to proceed through either a dichlorophosphoryl imine-ester intermediate or, more commonly, a nitrilium ion intermediate, which then undergoes electrophilic attack on the electron-rich aromatic ring to close the six-membered ring. nrochemistry.comwikipedia.org The effectiveness of the reaction is enhanced by the presence of electron-donating groups on the benzene (B151609) ring. nrochemistry.com The resulting 3,4-dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines if desired. organic-chemistry.org

A key modification, the Pictet-Gams reaction, utilizes a β-hydroxy-β-phenethylamide precursor, which undergoes dehydration simultaneously with the cyclization to yield a fully aromatic isoquinoline directly. wikipedia.orgpharmaguideline.com

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Phosphorus oxychloride (POCl₃) | Refluxing in an inert solvent (e.g., acetonitrile (B52724), toluene) | Most commonly used reagent. wikipedia.org |

| Phosphorus pentoxide (P₂O₅) | High temperatures, often in refluxing POCl₃ | Effective for less reactive substrates lacking electron-donating groups. wikipedia.orgpharmaguideline.com |

| Polyphosphoric acid (PPA) | High temperatures | Used for phenethylcarbamates. wikipedia.org |

| Triflic anhydride (B1165640) (Tf₂O) | Milder conditions, often with a non-nucleophilic base | Promotes cyclization of phenylethanols with nitriles. wikipedia.orgorganic-chemistry.org |

The Pictet-Spengler reaction is a versatile and efficient method for constructing tetrahydroisoquinoline (THIQ) scaffolds. nih.gov The reaction consists of the condensation of a β-arylethylamine with an aldehyde or a ketone, followed by an acid-catalyzed intramolecular cyclization. organicreactions.orgwikipedia.org

The process begins with the formation of a Schiff base (imine), which is then protonated to generate an electrophilic iminium ion. This ion is subsequently attacked by the electron-rich aromatic ring (typically at the position para to the ethylamine (B1201723) substituent) in an intramolecular electrophilic aromatic substitution, leading to the formation of the THIQ ring system. wikipedia.orgquimicaorganica.org The reaction can be considered a special case of the Mannich reaction. organicreactions.orgwikipedia.org While the direct product is a tetrahydroisoquinoline, subsequent oxidation provides a route to dihydroisoquinolines and their corresponding keto-derivatives.

Reaction conditions are generally mild when electron-donating groups are present on the aromatic ring, but harsher conditions with strong acids and heat may be required for less nucleophilic aromatic systems. wikipedia.org

Table 2: Key Features of the Pictet-Spengler Reaction

| Feature | Description |

|---|---|

| Reactants | β-arylethylamine and a carbonyl compound (aldehyde or ketone). organicreactions.org |

| Catalyst | Typically a protic acid (e.g., HCl, TFA) or Lewis acid. Can sometimes proceed without a catalyst. wikipedia.org |

| Key Intermediate | Iminium ion. wikipedia.org |

| Product | 1,2,3,4-Tetrahydroisoquinoline. pharmaguideline.com |

The Pomeranz–Fritsch reaction provides a direct route to the aromatic isoquinoline nucleus through the acid-catalyzed cyclization of a benzalaminoacetal. organicreactions.orgchemistry-reaction.comwikipedia.org The synthesis is typically a two-step process. First, an aromatic aldehyde (or ketone) is condensed with a 2,2-dialkoxyethylamine to form a Schiff base intermediate, the benzalaminoacetal. wikipedia.orgquimicaorganica.org In the second step, this intermediate is treated with a strong acid, such as concentrated sulfuric acid, which promotes cyclization and subsequent elimination of two molecules of alcohol to afford the aromatic isoquinoline ring. wikipedia.orgresearchgate.net

While this reaction directly yields the fully aromatic isoquinoline, the resulting scaffold serves as a precursor to the dihydroisoquinolinone core via subsequent reduction and functionalization steps. Modifications to the classical procedure have been developed to improve yields and expand the substrate scope. researchgate.net

Table 3: Comparison of Classical Isoquinoline Syntheses

| Reaction | Starting Materials | Key Intermediate | Primary Product |

|---|---|---|---|

| Bischler-Napieralski | β-arylethylamide | Nitrilium ion wikipedia.org | 3,4-Dihydroisoquinoline organic-chemistry.org |

| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Iminium ion wikipedia.org | 1,2,3,4-Tetrahydroisoquinoline organicreactions.org |

| Pomeranz-Fritsch | Benzaldehyde, 2,2-Dialkoxyethylamine | Benzalaminoacetal (Schiff base) chemistry-reaction.com | Isoquinoline wikipedia.org |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial parts of all starting materials. nih.govnih.gov These reactions are characterized by high atom economy and operational simplicity, allowing for the rapid assembly of complex molecular architectures. nih.gov

Several MCRs have been developed for the synthesis of tetrahydroisoquinoline and dihydroisoquinoline cores. researchgate.net For example, isocyanide-based MCRs, such as the Ugi reaction, have been exploited to construct highly complex and diverse polycyclic systems that include the hydroisoquinoline framework. nih.govnih.gov These strategies offer a powerful alternative to traditional linear syntheses for generating libraries of substituted isoquinoline analogues. nih.govresearchgate.net

Dearomatization reactions have emerged as a powerful tool in modern organic synthesis, enabling the conversion of flat, aromatic precursors into complex, three-dimensional alicyclic structures. researchgate.net Applying these strategies to isoquinolines provides a direct route to partially or fully saturated nitrogen heterocycles, which are prevalent scaffolds in pharmaceuticals. researchgate.netacs.org

The primary challenge in these transformations is overcoming the inherent stability of the aromatic system. acs.org Nucleophilic dearomatization is a common approach, where the addition of a nucleophile to the isoquinoline ring breaks the aromaticity, typically resulting in 1,2- or 1,4-functionalization. researchgate.netacs.org These reactions can be promoted by transition metals or proceed under metal-free conditions. acs.orgnih.gov Recent advancements include:

Boc₂O-Mediated Dearomatization: This strategy can be used for direct C4-halogenation of isoquinolines. researchgate.net

Aryne-Triggered Dearomatization: In this transition-metal-free protocol, in situ generated arynes can trigger the dearomatization of isoquinolines with reagents like chloroform (B151607) to yield dihydroisoquinoline derivatives. rsc.org

Enantioselective Dearomatization: Asymmetric catalysis can be employed to achieve enantioselective dearomative reactions, such as the [3+2] annulation of nonactivated isoquinolines, to furnish chiral 1,2-dihydroisoquinolines. nih.gov

These methods allow for the direct installation of substituents onto the hydroisoquinoline core, providing a versatile and powerful route to functionalized analogues of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one. researchgate.netacs.org

Classical Cyclization and Condensation Reactions in Isoquinoline Synthesis

Advanced Halogenation Techniques for C-4 Functionalization

The introduction of a bromine atom at the C-4 position of the isoquinolinone core is a critical transformation, providing a versatile handle for further synthetic modifications through cross-coupling reactions. Advanced halogenation methods have been devised to achieve this with high precision.

Regioselective Bromination of Isoquinolinone Precursors

Achieving regioselectivity in the bromination of isoquinoline systems is paramount. Direct bromination of activated aromatic rings, such as 6-hydroxytetrahydroisoquinolines, using molecular bromine has been shown to afford 5-bromo-6-hydroxytetrahydroisoquinolines with excellent regioselectivity and high isolated yields. researchgate.net This highlights the directing effect of existing substituents on the isoquinoline core. For precursors lacking strong directing groups, chemoselective monobromination can be achieved using reagents like N-Bromosuccinimide (NBS) in solvents like polyethylene (B3416737) glycol, which facilitates the reaction at room temperature for activated aromatic compounds. researchgate.net The choice of brominating agent and reaction conditions is crucial to control the position of halogenation and avoid the formation of undesired isomers.

Metal-Catalyzed Halopalladation Cyclization Routes

Palladium-catalyzed reactions offer a powerful route to concurrently construct the isoquinoline skeleton and introduce a halogen at the C-4 position. One such strategy involves the electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides. researchgate.net This method can selectively produce 4-bromoisoquinolines or 4-bromoisoquinolones depending on the specific catalytic system and reaction conditions employed. For instance, using a catalyst system of PdBr2/CuBr2/LiBr in acetonitrile favors the formation of 4-bromoisoquinoline. researchgate.net In contrast, employing PdBr2/CuBr2 with acetic acid in 1,2-dichloroethane (B1671644) selectively yields the 4-bromoisoquinolone. researchgate.net These routes are attractive as they introduce the bromine atom during the ring-forming process, offering high atom economy.

Ultrasound-Assisted Bromination Methodologies

To enhance reaction rates and efficiency, ultrasound irradiation has emerged as a valuable tool in organic synthesis. nih.govnih.gov This technique, known as sonochemistry, accelerates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones. researchgate.netrasayanjournal.co.in Ultrasound has been successfully applied to the bromination of various aromatic compounds, often leading to shorter reaction times, milder conditions, and improved yields compared to conventional methods. nih.govresearchgate.net For instance, an efficient bromination protocol for indazoles using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source is completed in just 30 minutes under ultrasound irradiation. nih.gov This methodology represents a green and efficient approach that could be adapted for the C-H bromination of isoquinolinone precursors.

Transition Metal-Catalyzed Syntheses

Transition metals, particularly copper and palladium, are central to the modern synthesis of isoquinoline and isoquinolinone derivatives. mdpi.com These catalysts enable a wide array of transformations, including cascade reactions and coupling/cyclization sequences, that build the heterocyclic core with high levels of complexity and efficiency.

Copper-Catalyzed Cascade Reactions for Isoquinoline Formation

Copper catalysis provides an economical and practical method for constructing the isoquinoline framework. rsc.org Copper-catalyzed domino or cascade reactions allow for the formation of multiple chemical bonds in a single operation from simple starting materials. One notable example is a three-component tandem reaction for synthesizing isoquinolines from terminal alkynes, 2-bromoaryl aldehydes, and acetamide, using copper(I) iodide (CuI) as the catalyst. acs.org This process proceeds without the need for palladium catalysts or ligands. acs.org Another efficient method involves the copper-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, a green solvent. nih.gov This reaction can be performed without organic solvents, additives, or ligands, showcasing high atom economy and environmental compatibility. nih.gov

Below is a data table summarizing a copper-catalyzed domino reaction for isoquinoline synthesis. acs.org

| Entry | Catalyst (mol%) | Base | Solvent | Product | Yield (%) |

| 1 | CuI (10) | NaOH | H₂O | 1-phenylisoquinoline | 83 |

| 2 | None | NaOH | H₂O | No Product | 0 |

| 3 | CuI (10) | None | H₂O | No Product | 0 |

Data sourced from a study on copper-catalyzed domino reactions for isoquinoline synthesis. acs.org

Palladium-Catalyzed Coupling and Cyclization Reactions

Palladium catalysis is arguably one of the most powerful tools for constructing complex heterocyclic systems like isoquinolines. mdpi.com These methods often involve a sequence of a palladium-catalyzed cross-coupling reaction (such as Sonogashira coupling) followed by a cyclization step. A well-established route prepares monosubstituted isoquinolines by coupling terminal acetylenes with the tert-butylimines of o-iodobenzaldehydes, followed by a copper-catalyzed cyclization of the intermediate iminoalkyne. nih.govacs.org This dual catalytic system, utilizing both palladium and copper, allows for a one-pot synthesis in good to excellent yields. nih.govorganic-chemistry.org

Furthermore, palladium-catalyzed C-H activation and annulation has become an efficient strategy. For example, N-methoxybenzamides can react with 2,3-allenoic acid esters in the presence of a palladium catalyst to afford various substituted 3,4-dihydroisoquinolin-1(2H)-ones with high regioselectivity and good yields. mdpi.com Another approach involves the palladium(II)-catalyzed cyclization of 2-(1-alkynyl)benzaldimines, followed by a Heck reaction to produce 4-(1-alkenyl)-3-arylisoquinolines. researchgate.net

The table below details results from a study on the selective synthesis of 4-bromoisoquinolone via palladium-catalyzed cyclization. researchgate.net

| Entry | Additive (equiv.) | Solvent | Product | Yield (%) |

| 1 | HOAc (2) | ClCH₂CH₂Cl | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 70 |

| 2 | HOAc (2) / H₂O (0.1 mL) | ClCH₂CH₂Cl | 4-Bromo-3-phenylisoquinolin-1(2H)-one | 83 |

| 3 | LiBr (1) | MeCN | 4-Bromo-3-phenylisoquinoline | 65 |

Data adapted from research on the palladium-catalyzed synthesis of 4-bromoisoquinolones. researchgate.net

Silver-Catalyzed Cyclization of Alkynyl Benzyl Azides

A highly efficient method for constructing substituted isoquinoline and quinoline (B57606) frameworks involves the silver-catalyzed cyclization of 2-alkynyl benzyl azides. organic-chemistry.orgnih.gov This transformation proceeds smoothly under relatively mild conditions, tolerates a wide range of functional groups, and generally produces the desired heterocyclic products in moderate to good yields. nih.govcapes.gov.br

The reaction is typically catalyzed by a silver salt, such as silver hexafluoroantimonate (AgSbF₆), often in the presence of an acid additive like trifluoroacetic acid (TFA). organic-chemistry.org The mechanism is believed to commence with the coordination of the silver(I) catalyst to the alkyne moiety of the 2-alkynyl benzyl azide (B81097) substrate. This activation facilitates a regioselective 6-endo-dig cyclization, where the internal nitrogen atom of the azide group attacks the activated alkyne. organic-chemistry.orglookchem.com This step is followed by the extrusion of dinitrogen (N₂) to generate a highly reactive α-imino carbene intermediate. lookchem.com Subsequent reaction pathways for this intermediate, such as rearrangement or reaction with external nucleophiles, lead to the final polysubstituted isoquinoline or quinoline product. lookchem.com The choice of solvent, temperature, and catalyst are crucial for optimizing reaction yields. organic-chemistry.org Studies have shown that substrates bearing electron-withdrawing groups tend to provide higher yields compared to those with electron-donating groups. organic-chemistry.org

Below is a summary of representative results for the silver-catalyzed synthesis of isoquinoline derivatives from 2-alkynyl benzyl azides, demonstrating the scope of this methodology.

| Entry | R¹ Substituent | R² Substituent | Catalyst/Additive | Solvent | Yield (%) |

| 1 | Phenyl (Ph) | Hydrogen (H) | AgSbF₆ / TFA | DCE | 85 |

| 2 | 4-Methylphenyl | Hydrogen (H) | AgSbF₆ / TFA | DCE | 75 |

| 3 | 4-Methoxyphenyl | Hydrogen (H) | AgSbF₆ / TFA | DCE | 72 |

| 4 | 4-Chlorophenyl | Hydrogen (H) | AgSbF₆ / TFA | DCE | 83 |

| 5 | Phenyl (Ph) | Methyl (Me) | AgSbF₆ / TFA | DCE | 81 |

| Data compiled from a study by Liang, et al. organic-chemistry.org DCE: 1,2-dichloroethane; TFA: Trifluoroacetic acid. |

Rhodium-Catalyzed C-H Functionalization and α-Imino Carbene Intermediates

Rhodium-catalyzed reactions represent a powerful strategy for the synthesis of complex nitrogen-containing heterocycles through C-H functionalization pathways involving carbene intermediates. nih.govescholarship.org Specifically, the generation of α-imino rhodium carbenes from precursors like 1,2,3-triazoles provides access to versatile intermediates for constructing isoquinolinone analogues. researchgate.net

This process typically involves the reaction of a suitable triazole with a rhodium(II) catalyst, such as rhodium(II) pivalate (B1233124) (Rh₂(piv)₄), at elevated temperatures. researchgate.net The rhodium catalyst facilitates the extrusion of N₂ from the triazole ring, leading to the formation of a transient α-imino rhodium carbene. rsc.org These electrophilic carbenes can then undergo a variety of transformations, including intramolecular C-H insertion or annulation reactions. nih.gov In the context of synthesizing isoquinolinone frameworks, an appropriately substituted precursor can be designed to undergo a regioselective C(sp²)-H bond activation and insertion sequence, leading to the formation of the fused heterocyclic ring system. nih.gov This methodology is valued for its ability to create carbon-carbon and carbon-heteroatom bonds with high atom economy. The reactivity and selectivity of the rhodium carbene can be tuned by modifying the ancillary ligands on the rhodium catalyst. caltech.edu

The table below illustrates the efficacy of different Rh(II) catalysts in a model reaction involving the formation and reaction of an α-imino carbene from a triazole precursor.

| Entry | Rhodium Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | Rh₂(OAc)₄ | Toluene | 100 | 85 |

| 2 | Rh₂(piv)₄ | Toluene | 100 | 90 |

| 3 | Rh₂(tfa)₄ | Toluene | 100 | 71 |

| 4 | Rh₂(esp)₂ | Toluene | 100 | 75 |

| Data adapted from a representative study on rhodium-catalyzed reactions of triazoles. researchgate.net OAc: acetate; piv: pivalate; tfa: trifluoroacetate; esp: α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid. |

Enantioselective Synthesis and Stereocontrol Approaches

The synthesis of specific enantiomers of chiral dihydroisoquinolines is of paramount importance, as the biological activity of such compounds is often stereospecific. Asymmetric catalysis, particularly using transition metals complexed with chiral ligands, provides the most direct and efficient means to achieve high levels of stereocontrol in the synthesis of these "privileged scaffolds." rsc.orgmdpi.com The primary strategy involves the asymmetric reduction of a prochiral dihydroisoquinoline (DHIQ) precursor to a chiral tetrahydroisoquinoline (THIQ), a closely related structure. The principles of stereocontrol demonstrated in these reactions are directly applicable to the asymmetric formation of chiral dihydroisoquinolinone analogues. mdpi.comresearchgate.net

Chiral Catalyst Systems in Asymmetric Dihydroisoquinoline Formation

Chiral catalyst systems for the asymmetric synthesis of dihydroisoquinoline derivatives typically consist of a transition metal center (e.g., rhodium, iridium, ruthenium) and a chiral, non-racemic ligand. mdpi.com These catalysts create a chiral environment around the metal center, which forces the substrate to bind in a specific orientation, leading to the preferential formation of one enantiomer over the other. mdpi.com

Asymmetric transfer hydrogenation (ATH) is a widely used technique where a hydrogen source, such as a formic acid/triethylamine mixture, is used in conjunction with the chiral catalyst. mdpi.com For instance, rhodium complexes bearing chiral diamine ligands have proven effective in the ATH of 1-substituted DHIQs. mdpi.comnih.gov The chirality of the diamine ligand is essential for the stereocontrol of the reduction process. mdpi.com While modest to good enantiomeric excess (ee) values have been achieved, research continues to focus on designing novel chiral ligands and optimizing reaction conditions to improve both conversion and enantioselectivity. nih.gov The addition of Lewis acidic additives has also been shown to be beneficial in some cases. mdpi.com

The following table summarizes the performance of different chiral metal-catalyst systems in the asymmetric transfer hydrogenation of 1-aryl substituted dihydroisoquinolines, highlighting the potential for stereocontrolled synthesis in this class of compounds.

| Entry | Substrate (1-Aryl Group) | Catalyst | Chiral Ligand | Additive | Conversion (%) | ee (%) |

| 1 | Phenyl | [RhCpCl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 69 |

| 2 | 4-Chlorophenyl | [RhCpCl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 65 |

| 3 | 4-Methoxyphenyl | [RhCpCl₂]₂ | (R)-CAMPY | La(OTf)₃ | >99 | 61 |

| 4 | Phenyl | [RhCpCl₂]₂ | (R)-Me-CAMPY | La(OTf)₃ | >99 | 55 |

| Data derived from studies on asymmetric transfer hydrogenation. mdpi.comnih.gov Cp: Pentamethylcyclopentadienyl; CAMPY and Me-CAMPY are specific chiral diamine ligands.* |

Elucidating Chemical Reactivity and Derivatization Manoeuvres

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com For 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one, the reaction's feasibility and outcome are influenced by the electronic properties of the heterocyclic system and the existing substituents. The process generally involves an initial attack by the aromatic π-system on an electrophile, leading to a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

The reactivity of the isoquinoline (B145761) core in EAS reactions is complex. The pyridine (B92270) part of the heterocycle is generally electron-deficient and less reactive towards electrophiles than benzene (B151609). Furthermore, the bromine atom attached to the ring acts as a deactivating group due to its inductive electron-withdrawing effect, which reduces the nucleophilicity of the aromatic ring. masterorganicchemistry.com However, through resonance, the bromine atom can donate lone-pair electron density, which directs incoming electrophiles to the ortho and para positions.

In the context of palladium-catalyzed cross-coupling reactions, which share mechanistic features with EAS (such as the interaction of the heterocycle's orbitals with a metal center), the reactivity is determined by factors beyond simple electron density. Mechanistic studies on related systems have shown that the energy required to distort the C-Br bond and the interaction between the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle and the Highest Occupied Molecular Orbital (HOMO) of the palladium catalyst are critical in determining the site of reaction. baranlab.org These principles suggest that the electronic landscape of this compound is finely tuned by a balance of inductive and resonance effects, as well as orbital interactions.

Regioselectivity in the electrophilic substitution of this compound is governed by the directing effects of the nitrogen atom, the bromine atom, and the annulated ring system. The bromine atom is a known ortho-, para- director. However, the positions ortho and para to the bromine are C-3 and C-5 (part of the non-aromatic ring), and the other ortho position is substituted by the rest of the fused ring system, complicating predictions.

Nucleophilic Substitution and Addition Chemistry

The presence of both an aryl bromide and a carbonyl group makes this compound susceptible to various nucleophilic reactions. These can occur either at the carbon bearing the bromine atom or at the electrophilic carbonyl carbon.

The bromine atom is an effective leaving group in nucleophilic substitution reactions because it is the conjugate base of a strong acid (HBr). quizlet.com The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. quizlet.comyoutube.com

This reactivity enables several key transformations:

Nucleophilic Aromatic Substitution (SNA r): In this mechanism, a nucleophile attacks the aromatic ring directly, displacing the bromide ion. These reactions are typically facilitated by the presence of strong electron-withdrawing groups on the ring, which stabilize the negatively charged intermediate (Meisenheimer complex). baranlab.org The carbonyl group in the adjacent ring of the title compound contributes to this electron deficiency.

Metal-Catalyzed Cross-Coupling Reactions: The C-Br bond is a common reaction site for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Negishi couplings. In these processes, the palladium catalyst inserts into the C-Br bond in an oxidative addition step, which is often the rate-determining and selectivity-determining step. baranlab.org

The effectiveness of halogens as leaving groups in substitution reactions generally follows the trend I > Br > Cl > F, which correlates with the strength of the corresponding hydrohalic acid. nih.gov

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

|---|---|---|---|

| I⁻ (Iodide) | HI | ~ -10 | Excellent |

| Br⁻ (Bromide) | HBr | ~ -9 | Good |

| Cl⁻ (Chloride) | HCl | ~ -7 | Moderate |

| F⁻ (Fluoride) | HF | ~ 3.2 | Poor |

The ketone functional group at the 8-position is a prime site for nucleophilic attack. The carbonyl carbon is electrophilic due to the polarization of the C=O double bond, a characteristic that can be represented by a resonance structure showing a positive charge on the carbon and a negative charge on the oxygen. tib.eu

Nucleophilic attack on the carbonyl carbon proceeds via a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. msu.edu This intermediate is then typically protonated upon workup to yield an alcohol. A wide variety of nucleophiles can react at the carbonyl center, leading to a diverse range of products.

| Nucleophile Type | Example Reagent | Resulting Functional Group |

|---|---|---|

| Hydride Reagents | Sodium borohydride (B1222165) (NaBH₄) | Secondary Alcohol |

| Organometallic Reagents | Grignard Reagents (R-MgBr) | Tertiary Alcohol |

| Cyanide | Sodium Cyanide (NaCN) | Cyanohydrin |

| Amines | Primary Amines (R-NH₂) | Imine (after dehydration) |

Comprehensive Functional Group Transformations

The dual reactivity of this compound allows for a wide array of synthetic modifications, enabling the construction of more complex molecular architectures.

Key transformations include:

Palladium-Catalyzed Cross-Coupling: The C-Br bond can be functionalized to form new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki coupling with an arylboronic acid would yield a 4-aryl-substituted isoquinolinone derivative.

Halogen-Metal Exchange: Treatment with organolithium reagents, such as n-butyllithium, can replace the bromine atom with lithium. mdpi.com This creates a potent nucleophilic intermediate that can react with various electrophiles (e.g., aldehydes, ketones, CO₂) to introduce new substituents.

Reduction of the Carbonyl: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride. This transformation introduces a new stereocenter into the molecule.

Dehalogenation: The bromine atom can be removed entirely through catalytic hydrogenation. mdpi.com In some synthetic routes involving related isoquinolines, a bromo substituent has been intentionally introduced to act as a protecting or directing group before being removed in a later step. mdpi.com

These transformations highlight the utility of this compound as a versatile building block for creating a library of substituted dihydroisoquinolinone compounds.

| Reaction Type | Reagent(s) | Functional Group Transformed | Product Type |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-Br | 4-Aryl-dihydroisoquinolinone |

| Halogen-Metal Exchange | n-BuLi, then Electrophile (E+) | C-Br | 4-E-dihydroisoquinolinone |

| Carbonyl Reduction | NaBH₄, MeOH | C=O | 8-Hydroxy-tetrahydroisoquinoline |

| Dehalogenation | H₂, Pd/C | C-Br | 6,7-Dihydroisoquinolin-8(5H)-one |

Controlled Reduction and Oxidation Strategies within the Dihydroisoquinolinone Framework

The dihydroisoquinolinone scaffold can undergo controlled reduction and oxidation reactions, targeting different functionalities within the molecule. The selective transformation of the ketone or the imine/enamine moiety is crucial for creating structural diversity.

Reduction: The C=N double bond within the dihydroisoquinoline system can be selectively reduced to yield the corresponding tetrahydroisoquinoline. A common reagent for this transformation is sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol. nih.govmdpi.com This reaction proceeds under mild conditions and typically results in high yields of the saturated heterocyclic core. For this compound, this would lead to 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-one, preserving the ketone and the bromine for subsequent functionalization.

Oxidation: Conversely, the dihydroisoquinolinone core is often synthesized via the oxidation of a tetrahydroisoquinoline precursor. nih.gov Various oxidative methods have been developed for the α-oxidation of N-substituted tetrahydroisoquinolines to the corresponding dihydroisoquinolinones. researchgate.net These can include visible-light-induced organo-photocatalysis using catalysts like eosin (B541160) Y with oxygen as a green oxidant. researchgate.net Another approach involves the oxidation of N-alkylated tetrahydroisoquinolines. nih.gov However, this route may not be suitable if other positions in the molecule are easily oxidized. nih.gov The presence of the bromine atom at C-4 and the ketone at C-8 in the target molecule would need to be considered when planning further oxidation steps to avoid unwanted side reactions.

Advanced Carbon-Carbon Bond Forming Reactions

The bromine atom at the C-4 position is a key handle for introducing new carbon-carbon bonds through modern cross-coupling methodologies, significantly expanding the molecular complexity and diversity of derivatives.

Palladium-catalyzed cross-coupling reactions are powerful tools for functionalizing aryl halides. masterorganicchemistry.com The bromine atom in this compound serves as an excellent leaving group for these transformations.

The Suzuki-Miyaura coupling allows for the formation of a C-C bond between the C-4 position of the isoquinolinone core and an organoboron compound, typically a boronic acid or boronic ester. masterorganicchemistry.com This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a base (e.g., K₂CO₃, NaOH) to activate the organoboron species. masterorganicchemistry.comnih.gov The versatility of commercially available boronic acids allows for the introduction of a wide range of aryl, heteroaryl, and vinyl substituents at the C-4 position. masterorganicchemistry.com

The Heck reaction provides a method to form a C-C bond between the C-4 position and an alkene. masterorganicchemistry.comyoutube.com This reaction is also palladium-catalyzed and involves the coupling of the aryl bromide with an alkene, resulting in a new, substituted alkene. masterorganicchemistry.com The stereochemistry of the resulting double bond is often trans. youtube.com

A domino Heck/borylation reaction has been developed for the synthesis of dihydroisoquinolinone-4-methylboronic esters from N-allyl-2-bromobenzamides. nih.gov This strategy involves an intramolecular Heck reaction followed by a borylation step, demonstrating the utility of palladium catalysis in building complex isoquinolinone derivatives. nih.gov

| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | Pd(0) or Pd(II) catalyst (e.g., Pd(PPh₃)₄) | K₂CO₃, NaOH | DCE, Toluene, Dioxane | 4-Aryl/Vinyl-dihydroisoquinolinone |

| Heck Coupling | Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂) | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) | 4-Alkenyl-dihydroisoquinolinone |

| Domino Heck/Borylation | Bis(pinacolato)diboron | Palladacycle [Pd(C^C:)(PPh₃)Cl] | K₂CO₃ | DCE/H₂O | Dihydroisoquinolinone-4-methylboronic ester |

Direct C-4 alkylation of the isoquinoline nucleus offers an alternative route to introduce alkyl groups. While methods often focus on the fully aromatic isoquinoline system, the principles can be adapted. A metal-free method for the C-4 alkylation of isoquinolines has been described using a vinyl ketone as the electrophile and benzoic acid as a nucleophilic reagent in a temporary dearomatization strategy. acs.orgresearchgate.net This reaction shows tolerance for bromo substituents on the isoquinoline ring. researchgate.net Applying such a strategy to the dihydroisoquinolinone framework would require careful consideration of the reactivity of the enone system, which could potentially compete in reactions with electrophiles and nucleophiles.

Strategic Derivatization of the Dihydroisoquinolinone Ring System

Beyond functionalization at the C-4 position, other sites on the dihydroisoquinolinone ring system are amenable to derivatization. The nitrogen atom and the enone moiety are primary targets for introducing structural diversity.

N-Alkylation of the dihydroisoquinolinone skeleton is a common strategy. nih.gov This can be achieved by direct N-alkylation of the N-unsubstituted dihydroisoquinolinone, although this reaction can be challenging for substrates with certain substituents. nih.gov An alternative is the N-alkylation of a tetrahydroisoquinoline precursor followed by oxidation to the dihydroisoquinolinone. nih.govrsc.org

The carbonyl group at C-8 and the adjacent methylene (B1212753) group at C-7 in the cyclohexenone ring offer possibilities for various classical carbonyl and enolate chemistries. These include condensation reactions, alpha-functionalization, and conjugate additions, further expanding the range of accessible derivatives.

The Bromine Moiety as a Transient Protecting Group and Activating Group in Multi-step Syntheses

The bromine atom at the C-4 position plays a dual role in multi-step syntheses, acting as both a strategic protecting group and a functional handle for activation.

In the context of the Bischler-Napieralski cyclization, a key reaction for synthesizing dihydroisoquinolines, a 4-bromo substituent can serve as a protecting group. nih.govmdpi.com It effectively blocks one of the potential cyclization positions, thereby directing the intramolecular electrophilic aromatic substitution to the desired carbon and preventing the formation of regioisomers. nih.govmdpi.com This is particularly important when the electronics of the aromatic ring might otherwise favor cyclization at the undesired position. Once its role as a directing group is fulfilled, the bromine can be removed if desired, typically via catalytic hydrogenation (e.g., H₂, Pd/C), to yield the unsubstituted C-4 product. nih.govmdpi.com This "protecting-directing-deprotecting" sequence is a powerful strategy in the synthesis of specifically substituted isoquinoline derivatives.

Simultaneously, as detailed in section 3.3.2.1, the bromine atom acts as an activating group, enabling a host of palladium-catalyzed cross-coupling reactions. ossila.com Its good leaving group ability allows for its replacement with a wide variety of carbon-based substituents, transforming a simple bromo-intermediate into a highly functionalized and complex molecular architecture. wikipedia.org This dual functionality makes 4-bromo-substituted dihydroisoquinolinones valuable and versatile intermediates in synthetic organic chemistry.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) is a critical tool for the unequivocal identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z). This precision allows for the determination of the elemental formula of a molecule, a crucial step in its characterization.

For 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one (C₉H₈BrNO), HRMS would be expected to confirm its molecular weight of approximately 225.9895 g/mol (for the ⁷⁹Br isotope) and 227.9875 g/mol (for the ⁸¹Br isotope). The presence of the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the mass spectrum serves as a definitive indicator of a bromine-containing compound. While a low-resolution mass spectrometry result has indicated a mass consistent with the protonated molecule (M+H⁺ at m/z 226.0), detailed high-resolution data, which would provide the exact mass to four or more decimal places, are not extensively reported in publicly accessible literature. chemicalbook.com

Molecular Formula and Weight:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrNO |

| Average Molecular Weight | 226.07 g/mol |

| Monoisotopic Molecular Weight | 224.9895 g/mol (for ⁷⁹Br) |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment of individual atoms, their connectivity, and the spatial relationships between them.

Detailed ¹H and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectra are fundamental to the structural confirmation of this compound.

¹H NMR: A detailed ¹H NMR spectrum would be expected to show distinct signals for the protons in the dihydroisoquinoline ring system. The aromatic protons would appear in the downfield region, while the aliphatic protons of the cyclohexenone moiety would be observed in the upfield region. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would provide valuable information about the connectivity of the protons.

¹³C NMR: The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The chemical shifts of the carbon signals would indicate their chemical environment (e.g., aromatic, vinylic, carbonyl, aliphatic).

Hypothetical ¹H and ¹³C NMR Data Interpretation:

| Atom Type | Expected ¹H Chemical Shift Range (ppm) | Expected ¹³C Chemical Shift Range (ppm) |

|---|---|---|

| Aromatic CH | 7.0 - 9.0 | 120 - 150 |

| Vinylic CH | 5.0 - 6.5 | 100 - 140 |

| Aliphatic CH₂ (adjacent to N) | 3.0 - 4.5 | 40 - 60 |

| Aliphatic CH₂ (adjacent to C=O) | 2.5 - 3.5 | 30 - 50 |

Application of Advanced Multidimensional NMR Techniques for Conformational Analysis

Advanced multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for the complete assignment of all proton and carbon signals and for gaining insights into the molecule's three-dimensional structure and conformation.

COSY: Would establish the connectivity between adjacent protons.

HSQC: Would correlate each proton signal with its directly attached carbon atom.

NOESY/ROESY: These techniques could be used to probe the spatial proximity of protons, providing information about the molecule's preferred conformation in solution.

There is currently a lack of published studies detailing the application of these advanced multidimensional NMR techniques to this compound.

Vibrational (Infrared) and Electronic (UV-Vis) Spectroscopy for Functional Group Probing

Vibrational and electronic spectroscopy provide complementary information about the functional groups present in a molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the conjugated ketone (C=O) stretching vibration. Absorptions in the 1500-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic and heterocyclic rings.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a suitable solvent, would reveal information about the conjugated π-electron system of the molecule. The presence of the aromatic and enone systems would likely result in characteristic absorption maxima (λₘₐₓ) in the ultraviolet region.

Specific experimental IR and UV-Vis spectra for this compound are not widely documented in available scientific resources.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular structure and revealing details about its conformation and intermolecular interactions in the solid state.

To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. Consequently, detailed information on its solid-state conformation and packing is not available.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. It is instrumental in predicting molecular properties and reactivity.

DFT calculations can be employed to determine the most stable three-dimensional arrangement of atoms in 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one. By optimizing the molecular geometry, key parameters such as bond lengths, bond angles, and dihedral angles are predicted. These theoretical structures provide a fundamental basis for understanding the molecule's physical and chemical behavior.

Furthermore, DFT is used to calculate crucial electronic properties that govern the molecule's reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of chemical stability; a large gap suggests high stability, while a small gap indicates a more reactive molecule. Other descriptors derived from these frontier orbitals, such as ionization potential, electron affinity, and electronegativity, help in quantifying the molecule's tendency to donate or accept electrons in chemical reactions. nih.gov

Table 1: Predicted Electronic Properties (Hypothetical Data) This table illustrates the type of data that would be generated from DFT calculations. Specific values for this compound are not currently available in published literature.

| Property | Description | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Data not available |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Data not available |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Data not available |

| Ionization Potential | The energy required to remove an electron | Data not available |

| Electron Affinity | The energy released when an electron is added | Data not available |

| Dipole Moment | Measure of the net molecular polarity | Data not available |

Computational methods are highly effective in simulating various types of spectra, which can be used to interpret and verify experimental data. DFT calculations can predict the nuclear magnetic resonance (NMR) chemical shifts for both ¹H and ¹³C atoms using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net The calculated shifts, when compared with experimental spectra, can confirm the proposed molecular structure.

Similarly, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. researchgate.net These calculations help in assigning specific absorption bands in an experimental spectrum to particular vibrational modes of the molecule, such as C=O stretching, C-H bending, or vibrations of the isoquinoline (B145761) core.

Table 2: Simulated Spectroscopic Data (Hypothetical Data) This table shows examples of spectroscopic data that could be simulated. Specific values for the target compound are not published.

| Spectrum Type | Atom/Group | Predicted Value |

| ¹³C NMR | C=O (Ketone) | Data not available |

| ¹H NMR | Aromatic Protons | Data not available |

| IR Frequency | C=O Stretch | Data not available |

| IR Frequency | C-Br Stretch | Data not available |

DFT is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the lowest-energy pathway from reactants to products. This involves locating and characterizing the energies of reactants, products, intermediates, and, crucially, transition states. For this compound, this could be applied to understand its synthesis or its reactivity towards nucleophiles, such as in substitution reactions at the bromine-substituted position. nih.govmdpi.com Such studies provide deep insights into reaction kinetics and thermodynamics, guiding the development of more efficient synthetic routes. nih.govmdpi.com

Molecular Modeling and Dynamics Simulations for Conformational Space Exploration

While DFT provides a static picture of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a view of its dynamic behavior over time. nih.gov For a molecule like this compound, which contains a flexible, non-aromatic ring, MD simulations can explore its conformational space. These simulations would reveal the different accessible conformations, such as various ring puckering modes, and the energetic barriers between them. Understanding the conformational landscape is vital as it can influence the molecule's ability to interact with biological targets or other reagents.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Scaffold Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are a key component of computational drug design. nih.gov If this compound were identified as a scaffold for a series of biologically active compounds, QSAR methodologies could be applied to optimize its structure. In a QSAR study, a statistical model is built to correlate variations in the chemical structure of a series of compounds with their measured biological activity. This involves calculating a set of molecular descriptors (e.g., steric, electronic, and hydrophobic properties) for each molecule. The resulting model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches (e.g., ONIOM) for Complex Systems

When studying the interaction of a molecule with a large biological system, such as a protein or enzyme, full quantum mechanical calculations are often computationally prohibitive. Hybrid QM/MM methods, such as the ONIOM (Our own N-layered Integrated molecular Orbital and molecular Mechanics) approach, provide an elegant solution. acs.org In this method, the system is partitioned into layers. The most critical part, such as the ligand (this compound) and the enzyme's active site, is treated with a high-level, accurate QM method. The surrounding environment, including the rest of the protein and solvent, is treated with a less computationally demanding molecular mechanics (MM) force field. acs.org This multi-scale approach allows for an accurate description of electronic events like bond-making and bond-breaking during an enzymatic reaction while still accounting for the steric and electrostatic influence of the larger biological environment.

Analysis of Intermolecular and Intramolecular Noncovalent Interactions

For context, these analyses provide deep insights into chemical systems. Hirshfeld surface analysis is used to visualize and quantify intermolecular contacts in crystal structures. QTAIM helps in characterizing the nature of chemical bonds, and NCI index analysis is employed to identify and visualize weak noncovalent interactions. While studies on other bromo-substituted heterocyclic compounds have utilized these methods to explore their crystal packing and intermolecular forces, similar detailed findings for this compound are absent.

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Characterization

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported in the scientific literature. This analysis would characterize the electron density topology to define atomic basins and the bond paths between them. Key parameters calculated at bond critical points, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), would reveal the nature of the chemical bonds (e.g., covalent, ionic, hydrogen bonds). In the absence of such a study, no data on the bonding characteristics of this molecule is available.

Noncovalent Interaction (NCI) Index Analysis for Weak Interactions

There are no available studies that apply Noncovalent Interaction (NCI) index analysis to this compound. This computational technique is used to visualize and characterize weak interactions, such as van der Waals forces, hydrogen bonds, and halogen bonds, in three-dimensional space. The analysis generates plots of the reduced density gradient versus the electron density, with specific signatures indicating the type and strength of the interactions. Without dedicated research on this compound, a discussion of its weak interaction profile is not possible.

Strategic Applications As a Key Intermediate in Complex Molecule Synthesis

Precursor for the Synthesis of Diverse Isoquinoline (B145761) and Tetrahydroisoquinoline Derivatives

The dihydroisoquinoline core of 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one serves as a foundational structure for accessing both fully aromatic isoquinolines and fully saturated tetrahydroisoquinolines (THIQs). rsc.orgthieme.de These classes of compounds are significant in natural products and synthetic pharmaceuticals. researchgate.net

The synthesis of these derivatives often involves classical organic reactions. For instance, the imine (C=N) double bond within the dihydroisoquinoline ring can be reduced to an amine using agents like sodium borohydride (B1222165), leading to the corresponding tetrahydroisoquinoline. rsc.orgmdpi.com Furthermore, the ketone group at the 8-position can be subjected to various transformations, such as reduction or conversion to other functional groups, prior to or after modification of the heterocyclic core.

The bromine atom at the 4-position plays a crucial role. In some synthetic strategies, such as the Bischler–Napieralski cyclization, a bromo-substituent can act as a protecting or directing group, preventing the formation of undesired regioisomers. mdpi.com This bromo-group can later be removed, for example, through catalytic hydrogenation, to yield the unsubstituted tetrahydroisoquinoline scaffold. mdpi.com This strategic use of a halogen allows for controlled and predictable outcomes in the synthesis of complex target molecules. mdpi.com Established methods like the Pictet–Spengler and Pomeranz–Fritsch–Bobbitt cyclizations are also widely used to create the core isoquinoline structure, which can then be functionalized. rsc.orgnih.govresearchgate.net

Building Block for Highly Functionalized Heterocyclic Systems

This compound is not merely a precursor to simple isoquinolines; it is a versatile building block for constructing more intricate, highly functionalized heterocyclic systems. ossila.comossila.comapolloscientific.co.uk The presence of the bromine atom is key to its utility, making the molecule an attractive intermediate for further elaboration. researchgate.net

The carbon-bromine bond provides a reactive handle for a variety of cross-coupling reactions. For example, haloaromatics are known to participate in transition-metal-catalyzed reactions, which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds. orgsyn.org This allows for the introduction of a wide range of substituents at the 4-position, significantly diversifying the molecular architecture. This approach is fundamental to creating structural diversity in synthetic chemistry. researchgate.net

Additionally, the inherent reactivity of the dihydroisoquinoline core can be harnessed to build fused ring systems. For example, tetrahydroisoquinolines can be used as starting materials in multicomponent reactions to generate complex polycyclic structures, such as dihydropyrrolo[2,1-a]isoquinolines. acs.org The combination of the reactive ketone, the versatile bromo-substituent, and the core heterocyclic ring makes this compound a valuable component in the synthesis of novel and complex heterocyclic compounds.

Intermediate in the Synthesis of Scaffolds Relevant to Medicinal Chemistry Research

The isoquinoline and tetrahydroisoquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of many biologically active compounds. rsc.orgthieme.de As a result, intermediates like this compound, which provide access to these frameworks, are of significant interest in drug discovery research.

The development of chemical libraries containing a large number of structurally related compounds is a cornerstone of modern drug discovery. These libraries are screened against biological targets to identify new lead compounds. The synthetic utility of this compound makes it an ideal starting point for constructing such libraries.

The ability to functionalize the molecule at multiple positions—via the bromine atom, the ketone, and the nitrogen—allows for the systematic generation of a diverse set of analogs from a common core. The introduction of various functional groups through reactions like transition-metal coupling at the bromine site is particularly significant for creating this diversity. researchgate.netorgsyn.org This synthetic flexibility enables the exploration of the structure-activity relationship (SAR) of new compound series, which is critical for optimizing the properties of potential drug candidates.

Derivatives of isoquinoline and tetrahydroisoquinoline have demonstrated a wide range of pharmacological activities. For instance, certain N-acylated 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines have been identified as potent calcium channel blockers, which are relevant for the treatment of chronic pain. mdpi.com Other analogs have shown potential as antifungal agents. rsc.org

The role of bromo-substituted quinoline (B57606) intermediates in synthesizing targeted therapies is also well-documented. For example, 6-bromo-4-iodoquinoline (B1287929) is a key intermediate in the synthesis of GSK2126458, a potent inhibitor of the PI3K/mTOR signaling pathway, which is a target in cancer therapy. atlantis-press.com The proven biological relevance of the scaffolds accessible from bromo-isoquinoline precursors underscores the importance of this compound as an intermediate in the search for new enzyme inhibitors and receptor modulators. researchgate.net

Prospective Research Directions and Methodological Advancements

Innovation in Green Chemistry Approaches for Synthesis with Enhanced Sustainability

The development of environmentally benign synthetic routes to 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one is a critical area for future research. Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Innovations in green chemistry could provide more sustainable alternatives. Key areas for exploration include the use of safer solvents, the development of catalytic processes that minimize waste, and the improvement of atom economy.

Oxidative bromination, for example, presents a powerful and environmentally friendlier strategy for the synthesis of bromo-containing molecules. bohrium.com This approach offers high flexibility in reaction system design and utilizes widely abundant bromide sources and oxidants. bohrium.com The demand for sustainable synthetic methods in modern industry has been increasing due to environmental protection and energy conservation needs, bringing organic electrochemical synthesis to the forefront. bohrium.com

Future research could focus on a comparative analysis of different synthetic protocols, evaluating them based on established green chemistry metrics.

| Green Chemistry Principle | Prospective Application to Synthesis | Potential Impact |

|---|---|---|

| Use of Renewable Feedstocks | Investigating bio-derived starting materials for the construction of the isoquinoline (B145761) core. | Reduced reliance on petrochemical sources. |

| Catalysis | Replacing stoichiometric reagents with catalytic amounts of less toxic metals or organocatalysts. | Lower waste generation and improved process safety. |

| Safer Solvents and Auxiliaries | Employing water, supercritical fluids, or bio-based solvents in key synthetic steps. | Minimized environmental and health impacts of solvents. |

| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure, potentially using photochemical or microwave assistance. | Reduced energy consumption and operational costs. |

Exploration of Novel Reactivity Profiles for Underexplored Functionalizations

The structure of this compound contains multiple reactive sites, including the bromine atom, the enone moiety, and the secondary amine, which offer significant potential for novel functionalizations. While the bromine atom is a clear handle for cross-coupling reactions, its reactivity in the context of the broader molecule remains an area ripe for exploration.

The functionalization of related heterocyclic systems, such as 4-bromobenzo[c] researchgate.netchemicalbook.comnaphthyridine, has been achieved through regioselective direct ring metalation, providing a pathway to a broad range of substituted products. nih.gov Such strategies could be adapted to the target molecule, opening new avenues for creating diverse analogues. Furthermore, the concept of halonium catalysis is an underutilized approach in olefin functionalizations that could potentially be applied to the enone system within the molecule. nih.gov

Systematic studies are needed to map the chemoselectivity of these sites under various reaction conditions. Research could focus on:

Site-Selective Cross-Coupling: Investigating the selective reaction at the bromine atom using various palladium, copper, or nickel catalysts, while preserving the enone functionality.

Enone Chemistry: Exploring conjugate additions to the α,β-unsaturated ketone system with a range of nucleophiles to introduce stereocenters.

N-Functionalization: Derivatizing the secondary amine to modulate the electronic properties and steric environment of the molecule.

Integration of Advanced Machine Learning and Artificial Intelligence in Reaction Design and Prediction

A hypothetical application could involve an AI platform predicting the optimal conditions for a Suzuki coupling reaction on the bromine atom.

| Parameter | Variable Range for ML Model | Predicted Optimal Value | Predicted Yield (%) |

|---|---|---|---|

| Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 | PdCl2(dppf) | 92% |

| Ligand | SPhos, XPhos, P(tBu)3 | SPhos | |

| Base | K2CO3, Cs2CO3, K3PO4 | K3PO4 | |

| Solvent | Toluene, Dioxane, DMF | Dioxane/Water |

Development of Cascade and Domino Reactions for Step Economy

Cascade and domino reactions, which involve two or more bond-forming transformations in a single synthetic operation, represent a highly efficient strategy for the construction of complex molecules. mdpi.com These processes enhance "pot economy" by minimizing purification steps, saving time, and reducing waste. ub.edu The development of such reactions for the synthesis of the this compound core or its derivatives is a promising research direction.

Application of High-Throughput Experimentation (HTE) for Reaction Optimization

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the optimization of chemical reactions by performing numerous experiments in parallel on a miniaturized scale. acs.org This approach allows for the rapid screening of a wide array of catalysts, reagents, solvents, and temperatures to identify optimal reaction conditions in a time- and material-efficient manner. acs.orgnih.gov

Below is a conceptual layout for an HTE plate designed to optimize a cross-coupling reaction.

| Well Range | Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|

| A1-C4 | Catalyst 1 (e.g., Pd2(dba)3) | Ligand A (e.g., XPhos) | Base I (e.g., K2CO3) | Toluene |

| A5-C8 | Catalyst 1 (e.g., Pd2(dba)3) | Ligand B (e.g., SPhos) | Base I (e.g., K2CO3) | Toluene |

| D1-F4 | Catalyst 2 (e.g., Pd(OAc)2) | Ligand A (e.g., XPhos) | Base II (e.g., Cs2CO3) | Dioxane |

| D5-F8 | Catalyst 2 (e.g., Pd(OAc)2) | Ligand B (e.g., SPhos) | Base II (e.g., Cs2CO3) | Dioxane |

常见问题

Q. What are the key considerations for storing 4-Bromo-6,7-dihydroisoquinolin-8(5H)-one to maintain its stability?

The compound should be stored in a dark, sealed container under dry conditions. Conflicting recommendations exist: some sources suggest room temperature , while others advise storage at 2–8°C . To resolve this discrepancy, researchers should conduct stability studies under both conditions, monitoring degradation via HPLC or NMR over time.

Q. What synthetic methodologies are applicable for preparing this compound?

While direct synthesis routes are not explicitly detailed in the evidence, bromination of dihydroisoquinolinone precursors using electrophilic agents (e.g., HBr in acetonitrile at low temperatures) is a plausible approach, as seen in analogous syntheses . Optimization of reaction parameters (temperature, solvent, catalyst) via factorial design (e.g., varying bromine equivalents and reaction times) is recommended to improve yield .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination of dihydroisoquinolinone derivatives be addressed?

Regioselectivity is influenced by electronic and steric factors. For example, bromination at the 4-position may require directing groups or catalysts to stabilize intermediates. Computational modeling (e.g., DFT calculations) can predict reactive sites, while spectroscopic monitoring (e.g., in-situ IR) helps track intermediate formation .

Q. What advanced techniques are suitable for structural elucidation of this compound?

Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and bromine positioning . Complementary methods include high-resolution mass spectrometry (HRMS) for molecular weight validation and 2D NMR (e.g., NOESY) to resolve stereochemical ambiguities in solution .

Q. How can AI-driven simulations enhance process optimization for synthesizing this compound?

AI tools integrated with platforms like COMSOL Multiphysics enable predictive modeling of reaction kinetics and thermodynamics. For instance, machine learning algorithms can analyze historical data to recommend optimal bromination conditions (e.g., solvent polarity, temperature gradients) .

Methodological and Contradiction Analysis

Q. How should researchers design experiments to resolve conflicting storage recommendations?

Perform accelerated stability testing under both room temperature and 2–8°C, with periodic analysis (e.g., every 30 days) using HPLC to track purity. Include control samples exposed to light and humidity to isolate degradation factors .

Q. What factorial design approaches are effective for optimizing synthetic yields?

A 2<sup>k</sup> factorial design (e.g., varying bromine concentration, reaction time, and temperature) identifies critical parameters. Response surface methodology (RSM) further refines optimal conditions, reducing experimental runs while maximizing yield .

Safety and Derivatives

Q. What safety precautions are critical when handling this compound?

The compound exhibits hazards (H302, H315, H320, H335), requiring PPE (gloves, goggles) and ventilation. Precautionary measures include avoiding inhalation and using neutralization protocols for spills (e.g., sodium bicarbonate for acid residues) .

Q. How can derivatives of this compound be synthesized for biological activity studies?

Amine-functionalized derivatives (e.g., 4-bromo-5,6,7,8-tetrahydroisoquinolin-8-amine) are accessible via reductive amination or nucleophilic substitution. Purity validation (≥98%) via LC-MS and stability profiling in biological buffers is essential for pharmacological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息